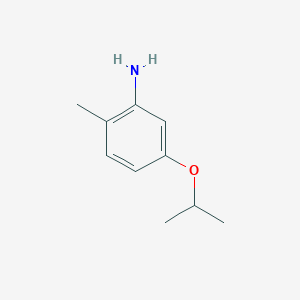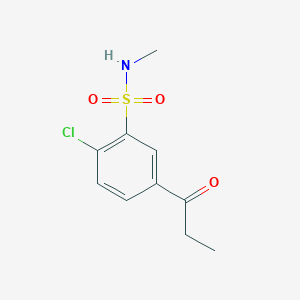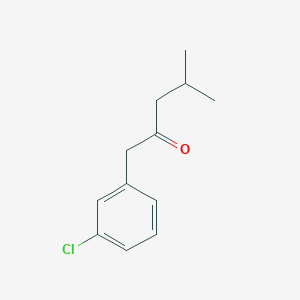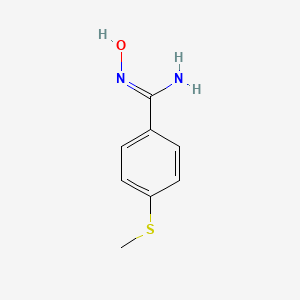
4-Methylsulfanylbenzamide oxime
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photoacid Generators and Polymer Resists
4-Methylsulfanylbenzamide oxime derivatives have been explored for their potential as photoacid generators. For instance, sulfonated oximes derived from acenaphthenequinone and benzil were studied for their photochemical decompositions under UV light, releasing 4-methylbenzenesulfonic acid. The study highlights the possible application of these compounds as photoacid generators in polymer resists, emphasizing the role of secondary reactions in acid liberation (Plater, Harrison, & Killah, 2019).
Antimicrobial Applications
Sulfanilamide derivatives, a class of compounds closely related to 4-Methylsulfanylbenzamide oxime, were synthesized and characterized for their thermal and antimicrobial properties. The study, which involved a variety of derivatives, revealed that the introduction of a benzene ring to specific molecular groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Enzymatic Reduction Applications
The enzymatic reduction of oximes to imines was examined under both anaerobic and aerobic conditions. This research focused on various oximes, including benzaldoxime and its derivatives. The study highlighted the conversion of these oximes to stable imines through the catalytic activity of liver microsomes, mitochondria, and cytosol, suggesting a potential pathway for the metabolic processing of such compounds (Heberling et al., 2006).
Acaricidal and Agricultural Applications
4-Methylsulfanylbenzamide oxime derivatives have shown significant promise in agricultural applications, particularly as acaricides. Novel oxazoline derivatives containing an oxime ether moiety exhibited outstanding acaricidal activity against Tetranychus cinnabarinus. The study highlighted the mechanism of action, suggesting that these compounds bind with the sulfonylurea receptor, inhibiting chitin synthesis. This finding points towards a potential use in controlling spider mites in agricultural settings (Li et al., 2014).
Optical Properties in Polymer Optoelectronics
The comparison of optical properties of certain polyoxadiazoles, which are chemically similar to 4-Methylsulfanylbenzamide oxime, revealed potential applications in polymer optoelectronics. The study emphasized how different properties of these polymers, influenced by factors like spinning rate and solution concentration, make them suitable for use in optoelectronic devices (Hajduk et al., 2010).
Propriétés
IUPAC Name |
N'-hydroxy-4-methylsulfanylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZLTOGCPKONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfanylbenzamide oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




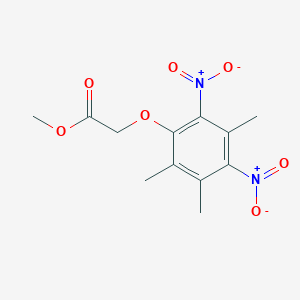
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1416462.png)
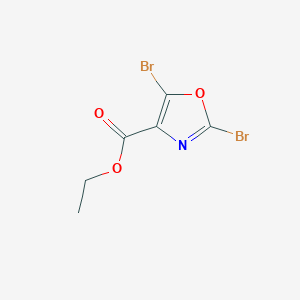
![2-chloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylacetamide](/img/structure/B1416466.png)
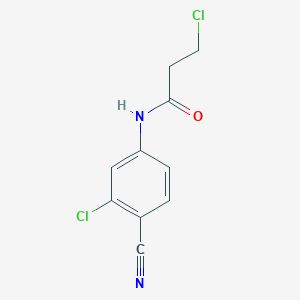
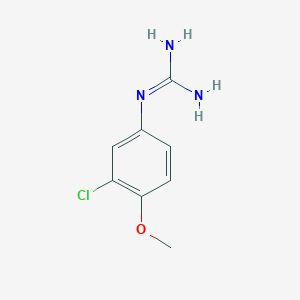
![N-[(hydrazinecarbonyl)methyl]pyridine-3-carboxamide](/img/structure/B1416469.png)
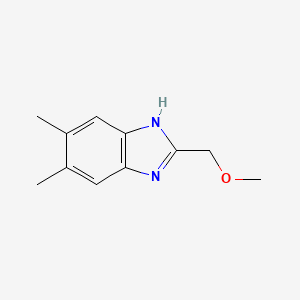
![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile](/img/structure/B1416474.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
